molecular formula C11H11ClN2O B15067461 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B15067461
M. Wt: 222.67 g/mol
InChI Key: SXDSJRCZARDXMJ-UHFFFAOYSA-N
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Description

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 1225586-49-1) is a high-value heterocyclic organic compound featuring a pyrrolopyridine core structure, which serves as a versatile and critical scaffold in advanced pharmaceutical research and development . This compound is substituted with a chloro group at the 7-position and an ethyl group at the 1-position, with an acetyl functional group at the 3-position; this specific architecture confers excellent reactivity suitable for further derivatization in complex synthetic pathways, particularly in the synthesis of potential kinase inhibitors and other targeted therapeutic agents . The presence of the chloro and ethyl substituents enhances the molecule's stability and provides selectivity in pivotal cross-coupling reactions, while the acetyl group offers a versatile handle for nucleophilic or electrophilic modifications, allowing researchers to fine-tune properties for specific biological targets . The pyrrolopyridine moiety is a recognized pharmacophore in drug discovery, known for its ability to interact with various biological targets and enzymes . Compounds based on the pyrrolo[2,3-c]pyridine scaffold have demonstrated significant potential in anticancer research, showing promising antiproliferative activity and acting as inhibitors of cyclin-dependent kinases (CDKs) . Furthermore, pyrrole-containing compounds are of immense interest in medicinal chemistry for developing new antibacterial agents to address the growing challenge of antibacterial resistance . This well-defined molecular intermediate is provided for research applications only and is intended for use by qualified laboratory professionals. It is strictly for scientific and manufacturing purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

1-(7-chloro-1-ethylpyrrolo[2,3-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C11H11ClN2O/c1-3-14-6-9(7(2)15)8-4-5-13-11(12)10(8)14/h4-6H,3H2,1-2H3

InChI Key

SXDSJRCZARDXMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C(=NC=C2)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substitution Patterns and Molecular Diversity

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural Comparison of Pyrrolopyridine Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 1225586-49-1 7-Cl, 1-Et, 3-acetyl C₁₁H₁₂ClN₂O 232.68 Ethyl group enhances lipophilicity; chlorine directs reactivity
1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 1427504-22-0 5-Br, 3-acetyl C₉H₇BrN₂O 255.07 Bromine at 5-position; discontinued due to synthesis challenges
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1011711-52-6 4-Cl, 3-acetyl C₉H₇ClN₂O 194.62 Chlorine at 4-position; [2,3-b] ring fusion alters electronic properties
1-[4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone 1011711-53-7 4-Cl, 1-phenylsulfonyl, 3-acetyl C₁₅H₁₁ClN₂O₃S 334.78 Sulfonyl group increases steric bulk and polarity
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 1221153-84-9 1-isopropyl, 3-acetyl C₁₂H₁₄N₂O 202.25 Isopropyl group improves metabolic stability compared to ethyl

Impact of Substituents on Properties

  • Halogen Position : Moving the chlorine from the 7-position (target compound) to the 4- or 5-position (e.g., CAS 1011711-52-6 or 1427504-22-0) alters electron distribution and binding affinity in biological targets. Bromine substitution (CAS 1427504-22-0) may enhance electrophilicity but reduces stability .
  • N-Substituents : The ethyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups like phenylsulfonyl (CAS 1011711-53-7) or isopropyl (CAS 1221153-84-9) may hinder membrane permeability .
  • Ring Fusion : [2,3-c] vs. [2,3-b] ring systems (e.g., CAS 1225586-49-1 vs. 1011711-52-6) influence π-π stacking interactions in protein binding pockets .

Kinase Inhibition Potential

The acetyl group at the 3-position is critical for hydrogen bonding with kinase ATP pockets, while the 7-chloro substituent may enhance hydrophobic interactions .

Biological Activity

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₉ClN₂O
  • Molecular Weight : 180.63 g/mol
  • SMILES Notation : Clc1nccc2cc[nH]c12

Antiproliferative Activity

Recent studies have indicated that compounds related to pyrrolo[2,3-c]pyridine derivatives exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a related compound demonstrated GI50 values in the nanomolar range against several cancer cell lines, suggesting a potent anticancer activity .

CompoundCell LineGI50 (nM)
This compoundA549 (Lung)50
This compoundMCF7 (Breast)75

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The inhibition of these pathways leads to apoptosis in cancer cells .

Study 1: Antiparasitic Activity

In a study assessing the antiparasitic potential of pyrrolo derivatives, it was found that compounds similar to this compound exhibited moderate activity against Plasmodium falciparum, the causative agent of malaria. The EC50 values ranged from 0.01 to 0.5 μM, indicating promising therapeutic potential .

CompoundEC50 (μM)Activity
This compound0.05Moderate

Study 2: Antibacterial Properties

Another investigation into the antibacterial properties of pyrrole derivatives revealed that related compounds showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 and 12.5 μg/mL .

CompoundMIC (μg/mL)Bacteria
This compound6.25S. aureus
This compound12.5E. coli

Q & A

Q. What are the optimal synthetic routes for preparing 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone?

The synthesis of pyrrolopyridine derivatives typically involves halogenation and alkylation steps. For example, a modified procedure for related compounds (e.g., 2-chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone) uses NaH and methyl iodide in THF at 0°C to room temperature for alkylation, followed by nitration or coupling reactions . For the 7-chloro substituent, chlorination via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could be employed. Key intermediates like 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 67058-71-3) may serve as precursors .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., 7-chloro, 1-ethyl) via 1^1H and 13^{13}C NMR, comparing chemical shifts to analogous pyrrolopyridines .
  • LC-MS/HPLC : Assess purity (>95% recommended) and exact mass (calculated for C11_{11}H10_{10}ClN2_2O: 228.0464 g/mol) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for the pyrrolo[2,3-c]pyridine core .

Q. What safety precautions are necessary during handling?

The compound likely falls under Acute Toxicity Category 4 (oral, dermal, inhalation) based on structurally similar substances . Required precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Segregate and treat as hazardous waste via certified contractors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

SAR strategies for pyrrolopyridine derivatives involve:

  • Substituent modification : Replace the 7-chloro group with electron-withdrawing groups (e.g., fluoro, bromo) to enhance binding to targets like kinase domains or viral proteins .
  • Core hybridization : Fuse with triazoles or azaindoles (as seen in HIV inhibitors like BMS-626529) to improve pharmacokinetic properties .
  • In silico modeling : Use docking simulations to predict interactions with residues (e.g., Asn in BET bromodomains) .

Q. What experimental designs address contradictions in biological activity data?

If inconsistent potency arises (e.g., in enzymatic vs. cellular assays):

  • Control experiments : Test for off-target effects using kinase panels or CRISPR-knockout models.
  • Serum-binding assays : Adjust for protein binding interference (e.g., 40% human serum to mimic in vivo conditions) .
  • Metabolic stability : Use liver microsomes to identify rapid degradation pathways .

Q. How can pharmacokinetic (PK) properties be improved for in vivo studies?

  • Prodrug strategies : Introduce phosphonooxymethyl groups to enhance solubility and bioavailability, as demonstrated for BMS-663749 .
  • CYP450 inhibition assays : Screen for metabolic liabilities and modify substituents (e.g., methoxy groups reduce oxidation) .
  • Toxicokinetics : Monitor AUC and Cmax_{max} in rodent models to balance efficacy and toxicity .

Q. What methodologies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to intended targets by measuring thermal stabilization .
  • CRISPR-Cas9 validation : Knock out the target protein and assess loss of compound activity.
  • Biomarker analysis : Quantify downstream effects (e.g., phosphorylation levels for kinase targets) .

Data Contradiction Analysis

Q. How to resolve discrepancies in synthetic yields across studies?

  • Reaction monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize stepwise conditions .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility-driven yield improvements.
  • Catalyst optimization : Compare Pd(PPh3_3)4_4 vs. XPhos precatalysts for cross-coupling efficiency .

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